molecular formula C3H5FO3S B14194087 4-(Fluoromethyl)-1,3,2lambda~4~-dioxathiolan-2-one CAS No. 922499-18-1

4-(Fluoromethyl)-1,3,2lambda~4~-dioxathiolan-2-one

Cat. No.: B14194087
CAS No.: 922499-18-1
M. Wt: 140.14 g/mol
InChI Key: SJIDOEUWSBWFOJ-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is a chemical compound with the molecular formula C3H5FO3S and a molecular weight of 140.13 g/mol . This compound is known for its unique structure, which includes a dioxathiolane ring with a fluoromethyl group and an oxide functionality. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl precursor with a dioxathiolane derivative in the presence of an oxidizing agent . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreaction technology, which offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxathiolane ring and fluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect molecular pathways and processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

922499-18-1

Molecular Formula

C3H5FO3S

Molecular Weight

140.14 g/mol

IUPAC Name

4-(fluoromethyl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C3H5FO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2

InChI Key

SJIDOEUWSBWFOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)O1)CF

Origin of Product

United States

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